molecular formula C8H10N2O B1269001 3-Amino-N-methylbenzamide CAS No. 25900-61-2

3-Amino-N-methylbenzamide

Cat. No. B1269001
CAS RN: 25900-61-2
M. Wt: 150.18 g/mol
InChI Key: PYDQTASEULDNRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-Amino-N-methylbenzamide involves complex chemical reactions. For example, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, showcasing the varied synthetic pathways for benzamide derivatives (Al Mamari & Al Lawati, 2019). Another approach involves one-pot synthesis sequences for creating complex molecules, indicating the versatility in synthesizing benzamide-related compounds (Couture et al., 1997).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the behavior and reactivity of compounds like 3-Amino-N-methylbenzamide. Studies on similar compounds have employed techniques like X-ray diffraction and DFT calculations to elucidate their crystal structures, providing insights into the influence of molecular interactions on the geometry and properties of benzamide derivatives (Karabulut et al., 2014).

Chemical Reactions and Properties

The interaction of 3-Amino-N-methylbenzamide with other chemicals highlights its role in cellular processes. It has been shown to influence the repair mechanisms of DNA by acting as an inhibitor of poly(ADP-ribose) polymerase. This inhibition can affect the cell's response to DNA damage and the efficacy of DNA repair, as evidenced by its interaction with alkylating agents, leading to increased cytotoxicity and alterations in cell cycle progression (Schwartz & Weichselbaum, 1985; Morgan & Cleaver, 1982).

Physical Properties Analysis

The physical properties of benzamide derivatives are influenced by their molecular structure. Studies have shown that different configurations and substitutions on the benzamide backbone can lead to varied physical properties, such as solubility, melting point, and stability. The crystalline structure and hydrogen bonding patterns play a significant role in determining these properties, as seen in the crystallographic analysis of related compounds (OriiSeiki et al., 1963).

Chemical Properties Analysis

The chemical properties of 3-Amino-N-methylbenzamide, including reactivity, stability, and interaction with biological molecules, are central to its potential applications in research. Its ability to inhibit poly(ADP-ribose) polymerase affects not only DNA repair but also cellular responses to stress and damage, highlighting its importance in studies related to cellular biology and chemistry (Lubet et al., 1984).

Scientific Research Applications

  • Pharmacology : 3-Aminobenzamide, a similar compound to 3-Amino-N-methylbenzamide, is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death. When PARP is activated it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD +) in the cell as it performs DNA repair. The structure of 3-aminobenzamide is similar to that of NAD + so it binds to PARP and prevents it from using up NAD +. PARP is often a target of cancer therapy and so 3-aminobenzamide could potentially be used as an anticancer drug.

  • Material Science : 3-Amino-N-methylbenzamide is often used in the synthesis of metal–organic frameworks (MOFs), which are generally synthesized in toxic formamide solvents. Greener solvents would lower production barriers and facilitate applications such as drug delivery. N,N-Diethyl-3-methylbenzamide (DEET), the most widely used insect repellent, is shown to serve this role. Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations.

  • Environmental Science : As mentioned above, 3-Amino-N-methylbenzamide is used in the synthesis of metal–organic frameworks (MOFs) using greener solvents, which is beneficial for the environment.

  • Spectroscopy : The compound can be used in spectroscopy studies. Spectroscopy is a technique that uses the interaction of energy with a sample to perform an analysis. The compound’s spectrum can provide valuable information about its structure and properties.

  • Pharmaceuticals : 3-Amino-N-methylbenzamide could potentially be used in the development of new pharmaceuticals. Its structure is similar to that of NAD+, a coenzyme found in all living cells, and it could potentially interfere with the activity of enzymes that use NAD+ as a substrate.

  • Environmental Science : The compound could potentially be used in the development of greener solvents for the synthesis of metal–organic frameworks (MOFs). MOFs have a wide range of applications, including gas storage, separation, and catalysis.

  • Spectroscopy : The compound can be used in spectroscopy studies. Spectroscopy is a technique that uses the interaction of energy with a sample to perform an analysis. The compound’s spectrum can provide valuable information about its structure and properties.

  • Pharmaceuticals : 3-Amino-N-methylbenzamide could potentially be used in the development of new pharmaceuticals. Its structure is similar to that of NAD+, a coenzyme found in all living cells, and it could potentially interfere with the activity of enzymes that use NAD+ as a substrate.

  • Environmental Science : The compound could potentially be used in the development of greener solvents for the synthesis of metal–organic frameworks (MOFs). MOFs have a wide range of applications, including gas storage, separation, and catalysis.

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves, eye protection, face protection, and washing with plenty of soap and water if it comes into contact with the skin .

properties

IUPAC Name

3-amino-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDQTASEULDNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350310
Record name 3-Amino-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-methylbenzamide

CAS RN

25900-61-2
Record name 3-Amino-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
R Ando, M Kawamura, N Chiba - Journal of medicinal chemistry, 2001 - ACS Publications
… 3-amino-N-methylbenzamide 6 via acid chloride yielded the desired product efficaciously. … After the mixture was stirred for 1 h at room temperature, 3-amino-N-methylbenzamide 6 (167 …
Number of citations: 19 pubs.acs.org
Y Fujimaki, T Hosokami, K Ono - Xenobiotica, 1995 - Taylor & Francis
… These data suggested that ecabapide was metabolized mainly via the CN cleavage of the secondary amine at the 3-position of the 3-amino-Nmethylbenzamide moiety prior to the …
Number of citations: 10 www.tandfonline.com
MR Purnell, WJ Whish - Biochemical Journal, 1980 - ncbi.nlm.nih.gov
… obtained from KochLight Laboratories, Colnbrook, Bucks., UK 3-Aminobenzamide was synthesized from 3-nitrobenzamide by catalytic hydrogenation, and 3-aminoN-methylbenzamide …
Number of citations: 629 www.ncbi.nlm.nih.gov
M Pavlović, A Tadić, N Gligorijević, J Poljarević… - Journal of Inorganic …, 2020 - Elsevier
… Based on the rational drug design, derivatives of PARP inhibitor 3-aminobenzamide (3-AB), 2-amino-4-methylbenzamide (L1) and 3-amino-N-methylbenzamide (L2), were coordinated …
Number of citations: 17 www.sciencedirect.com
T HOSOKAMI, M KURETANI, K HIGASHI… - Chemical and …, 1992 - jstage.jst.go.jp
… A mixture of 35, 3-amino-N—methylbenzamide (65),1’ NaI, CaCO3 and N ,N -dimethy1formamide (DMF) was heated at 50 C to give 66 (method J). …
Number of citations: 21 www.jstage.jst.go.jp
Y Fujimaki, N Arai, T Inaba - Xenobiotica, 1999 - Taylor & Francis
… The metabolic pathways in rat are identiŪed as: (1) N-dealkylation at the 3position nitrogen of the 3-amino-N-methylbenzamide moiety to form 3-amino-Nmethylbenzamide (M1) …
Number of citations: 5 www.tandfonline.com
AM Qandil, LI Fakhouri - Pharmaceuticals, 2012 - mdpi.com
… Our general synthetic route involved coupling of 3-amino-N-methylbenzamide (1) to the appropriate α-haloketone, α-haloamide or α-haloester, in DMF in the presence of an inorganic …
Number of citations: 16 www.mdpi.com
SR Borhade, U Rosenström, J Sävmarker… - …, 2014 - Wiley Online Library
… Compound 3, 7–22 were synthesized from 3-amino phenyltetrazole (4) or 3-amino-N-methylbenzamide (5) reacting with the corresponding aryl/heteroaryl sulfonyl chloride to give good …
CR Coxon, C Wong, R Bayliss, K Boxall, KH Carr… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… The title compound was synthesised according to Method I using 2-fluoro-6-cyclohexylmethoxypurine (9, 75 mg, 0.30 mmol), 3-amino-N-methylbenzamide (see ESI S3; 102 mg, 0.68 …
Number of citations: 12 www.ncbi.nlm.nih.gov
K Boxall - 2017 - repository.icr.ac.uk
… The title compound was synthesised according to Method I using 2-fluoro-6-cyclohexylmethoxypurine (9, 75 mg, 0.30 mmol), 3-amino-N-methylbenzamide (see ESI S3; 102 mg, 0.68 …
Number of citations: 0 repository.icr.ac.uk

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